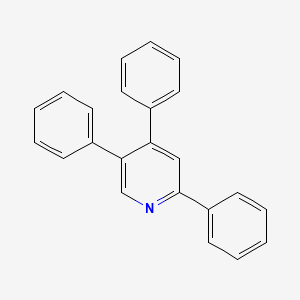

2,4,5-Triphenylpyridine

CAS No.:

Cat. No.: VC17575568

Molecular Formula: C23H17N

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H17N |

|---|---|

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | 2,4,5-triphenylpyridine |

| Standard InChI | InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H |

| Standard InChI Key | IUZIRMXBXVKDLG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics of 2,4,6-Triphenylpyridine

Chemical Identity and Physical Properties

2,4,6-Triphenylpyridine (CHN, MW 307.40) is a white to off-white crystalline solid with a melting point of 139–143°C . Its structure features a central pyridine ring substituted with phenyl groups at the 2-, 4-, and 6-positions, creating a symmetrical triad that enhances π-conjugation. The compound exhibits a maximum absorption wavelength of 312 nm in ethanol, indicative of its electronic transitions .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHN | |

| Melting Point | 139–143°C | |

| Absorption | 312 nm (EtOH) | |

| Enthalpy of Formation () |

Synthetic Methodologies and Optimization

Classical Kroehnke Pyridine Synthesis

The most widely reported synthesis involves a one-pot condensation of acetophenone (1 mmol), benzyl chloride (2 mmol), and ammonium acetate (3 mmol) under solvent-free conditions at 150°C for 8 hours . This method achieves a 97% yield, with purification via crystallization from absolute ethanol .

Mechanistic Insights:

-

Aldol Condensation: Acetophenone and benzyl chloride undergo base-catalyzed aldol addition.

-

Cyclization: Ammonium acetate facilitates cyclodehydration, forming the pyridine ring.

-

Aromatization: Elimination of water yields the fully conjugated aromatic system.

Recent Advances: Decarboxylative Oxidative Coupling

A 2024 study demonstrated a room-temperature synthesis using arylacetic acids and acetophenone oximes in the presence of Cu(OTf) and I under aerobic conditions . This method avoids high temperatures and achieves comparable yields (85–90%) while reducing energy consumption .

Thermochemical and Thermodynamic Data

Enthalpy of Formation and Combustion

NIST data report the standard enthalpy of formation () for solid 2,4,6-triphenylpyridine as . The combustion enthalpy () is , reflecting the compound’s high carbon content .

Table 2: Thermodynamic Parameters

Entropy and Heat Capacity

The molar entropy () at 298 K is , while the constant-pressure heat capacity () reaches at room temperature . These values underscore the compound’s stability in condensed phases.

Applications in Materials Science

Optoelectronic Materials

The extended π-system of 2,4,6-triphenylpyridine makes it a candidate for organic light-emitting diodes (OLEDs). Its absorption at 312 nm suggests utility in UV-filtering applications .

Coordination Chemistry

The nitrogen lone pair in the pyridine ring enables coordination to metals, forming complexes with potential catalytic activity. Recent studies explore its use in Cu(I)-mediated cross-coupling reactions .

Future Directions and Challenges

Green Synthesis Innovations

Efforts to replace toxic benzyl chloride with bio-based reagents are ongoing. Photocatalytic methods using visible light could further reduce the environmental footprint .

Computational Modeling

Density functional theory (DFT) studies are needed to predict substituent effects on electronic properties. Such models could guide the design of derivatives with tailored band gaps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume